Dihydro Artemisinin Tetrahydrofuran Acetate
Übersicht
Beschreibung
Dihydroartemisinin (DHA) is an active metabolite of artemisinin and its derivatives . It is a semi-synthetic derivative of artemisinin and is widely used as an intermediate in the preparation of other artemisinin-derived antimalarial drugs . It is also available as a drug in itself .
Synthesis Analysis
The biosynthesis of artemisinin involves the use of [1-13C]acetate and [2-13C]acetate . The 13C peak enrichment in artemisinin was observed in six and nine carbon atoms from [1-13C]acetate and [2-13C]acetate, respectively . The 13C NMR spectra of 13C-enriched artemisinin suggested that the mevalonic acid (MVA) pathway is the predominant route to biosynthesis of this sesquiterpene .Molecular Structure Analysis
The molecular structure of Dihydro Artemisinin Tetrahydrofuran Acetate can be found in the PubChem database .Chemical Reactions Analysis
Artemisinin and its derivatives work by causing protein damage and compromising parasite proteasome function . The consequent accumulation of proteasome substrates, i.e., unfolded/damaged and polyubiquitinated proteins, activates the ER stress response and underpins DHA-mediated killing .Physical And Chemical Properties Analysis
Artemisinin has poor solubility in either water or oil, and instead, it is soluble in many aprotic solvents . In contrast to the general concept that molecules containing endoperoxides are susceptible to decomposition, artemisinin is amazingly thermostable .Wissenschaftliche Forschungsanwendungen
Synthesis and Production
Synthesis Approaches
Dihydro-artemisinic acid has been efficiently converted into artemisinin through a simple approach using molybdate-induced disproportionation of hydrogen peroxide, highlighting a feasible and scalable synthesis method (Chen et al., 2013).
Production in Modified Plants
The production of artemisinin precursors like dihydroartemisinic acid has been explored in genetically modified tobacco plants. This approach could offer a cost-effective alternative for producing these valuable compounds (Zhang et al., 2011).
High-Level Semi-Synthetic Production
Leveraging synthetic biology, high-yielding biological production of artemisinic acid (a precursor of artemisinin) has been achieved in engineered yeast strains. This method could ensure a stable and affordable artemisinin supply (Paddon et al., 2013).
Biochemical and Mechanistic Insights
Biosynthetic Pathway Elucidation
Research has identified various intermediates and enzymes involved in the early steps of artemisinin biosynthesis, providing crucial insights into the biochemical pathways leading to artemisinin and its derivatives (Bertea et al., 2005).
Nonenzymatic Conversion and Mechanism
Studies on the nonenzymatic conversion rates of dihydroartemisinic acid to artemisinin have shed light on the underlying mechanisms, suggesting alternative pathways independent of light (Varela et al., 2019).
Autoxidation Mechanism
The spontaneous autoxidation of dihydroartemisinic acid, leading to the formation of artemisinin and other products, has been detailed, contributing to the understanding of the complex transformation involved (Sy & Brown, 2002).
Advanced Applications and Innovations
Green Chemistry Applications
Innovative strategies in the photochemical synthesis of artemisinin have been developed by applying the principles of green chemistry, leading to more environmentally friendly and cost-effective production methods (Amara et al., 2015).
Photocatalysis and Acid Catalysis
Porphyrinic metal–organic frameworks with Brønsted acid sites have been used for efficient tandem semisynthesis of artemisinin from dihydroartemisinic acid, showcasing the potential of dual-functionalized nanoreactors (Feng et al., 2019).
Biotransformation with Endophytic Fungi
The biotransformation of artemisinic acid by endophytic fungi has been explored, leading to the creation of bioactive derivatives with potential pharmaceutical applications (Tian et al., 2021).
Wirkmechanismus
Target of Action
Dihydro Artemisinin Tetrahydrofuran Acetate primarily targets the cells of the malaria-causing parasite, Plasmodium falciparum, which largely reside in red blood cells and contain iron-rich heme-groups . It has also been found to target human metastatic melanoma cells .
Mode of Action
The proposed mechanism of action involves the cleavage of endoperoxide bridges by iron, producing free radicals (hypervalent iron-oxo species, epoxides, aldehydes, and dicarbonyl compounds) which damage biological macromolecules causing oxidative stress in the cells of the parasite . These radicals may target essential parasite macromolecules, leading to the parasite’s death .
Biochemical Pathways
The compound affects multiple biochemical pathways. Experimental evidence suggests that it may exert its functions via mechanisms like regulating key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .
Pharmacokinetics
Dihydro Artemisinin Tetrahydrofuran Acetate is characterized by a short half-life and is the most rapidly acting antimalarial drug to date . It is converted primarily, but to different extents, to the bioactive metabolite artenimol after either parenteral or gastrointestinal administration . The oral bioavailability in animals ranges, approximately, between 19 and 35% . A first-pass effect is highly probable for all compounds when administered orally .
Result of Action
The result of the compound’s action is the death of the targeted cells. In the case of malaria, it kills Plasmodium falciparum parasites by damaging their membranes, disrupting their mitochondrial function, and causing oxidative stress through producing excessive reactive oxide species . In the case of human metastatic melanoma cells, it induces NOXA-dependent mitochondrial apoptosis .
Action Environment
The action, efficacy, and stability of Dihydro Artemisinin Tetrahydrofuran Acetate can be influenced by various environmental factors. For instance, the rate of conversion to the bioactive metabolite artenimol can vary with the route of administration . Furthermore, the lipid-soluble artemether and artemotil are released slowly when administered intramuscularly because of the ‘depot’ effect related to the oil formulation .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(3aS,4R,6aS,7R,10R,10aR)-8-hydroxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-12-9(2)13(17)20-14(19-10(3)16)15(12)11(8)6-7-18-15/h8-9,11-14,17H,4-7H2,1-3H3/t8-,9-,11+,12+,13?,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTIBMLCXHSHGJ-AAAPMNIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(O[C@@H]([C@@]23[C@H]1CCO3)OC(=O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747641 | |
Record name | (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro Artemisinin Tetrahydrofuran Acetate | |
CAS RN |
198817-95-7 | |
Record name | (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.